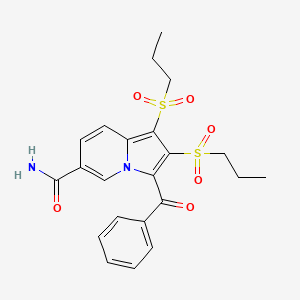![molecular formula C19H18N2O2 B6016846 ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate](/img/structure/B6016846.png)
ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate is a chemical compound that belongs to the class of alpha, beta-unsaturated nitriles. It is a synthetic compound that has been used in scientific research for various purposes.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate is not well understood. However, it is believed to act as an alpha, beta-unsaturated nitrile, which can undergo various chemical reactions such as Michael addition, nucleophilic addition, and cycloaddition reactions. These reactions can lead to the formation of various biologically active compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to exhibit fluorescent properties, which can be used for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate in lab experiments include its synthetic accessibility, versatility, and ability to form various biologically active compounds. However, its limitations include its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research related to Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate. These include the development of new synthetic methods for the preparation of this compound, the study of its mechanism of action, the investigation of its biochemical and physiological effects, and the exploration of its potential applications in various fields such as medicine, chemistry, and materials science.
In conclusion, this compound is a synthetic compound that has been used in scientific research for various purposes. It has been synthesized using various methods and has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Its mechanism of action and biochemical and physiological effects are not well understood, and there is a need for further research in this area. The development of new synthetic methods and the exploration of its potential applications in various fields are also areas of future research.
Métodos De Síntesis
Ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate can be synthesized using various methods. One of the commonly used methods is the Knoevenagel condensation reaction. In this method, ethyl cyanoacetate and 4-(methylamino)benzaldehyde are reacted in the presence of a base such as piperidine to form the desired product.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(N-methylanilino)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-19(22)16(14-20)13-15-9-11-18(12-10-15)21(2)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIUZXHZJRVZDT-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)N(C)C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-4-(4-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016765.png)
![3-[2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6016768.png)

![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6016778.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6016782.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide](/img/structure/B6016817.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yloxy)-2-propanol](/img/structure/B6016832.png)

![4-hydroxy-3-[7-(1H-indol-3-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6016840.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6016851.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016862.png)